N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Description
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom of the acetamide core and a piperidinyl moiety substituted with a thiophen-2-ylsulfonyl group at the 1-position. This compound’s structural complexity arises from the integration of a sulfonylated heterocyclic system (thiophene) and a piperidine ring, which may confer unique physicochemical and biological properties.
The mesityl group, with its steric bulk, may influence binding interactions in biological systems. Such structural features are critical in drug design, particularly for central nervous system (CNS) targets, where balanced lipophilicity and molecular weight are essential for blood-brain barrier penetration .
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-14-11-15(2)20(16(3)12-14)21-18(23)13-17-7-4-5-9-22(17)27(24,25)19-8-6-10-26-19/h6,8,10-12,17H,4-5,7,9,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMBNNNRRVMPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group, and finally the attachment of the mesityl group. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of Mesityl Group: The mesityl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The mesityl group can enhance the compound’s binding affinity to certain receptors, while the thiophene sulfonyl group can participate in various biochemical reactions. The piperidine ring provides structural stability and can interact with various enzymes and proteins.
Comparison with Similar Compounds
CNS-11 and CNS-11g
CNS-11 (N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide) and CNS-11g (2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide) share the acetamide core and aromatic substituents with the target compound. Key differences include:
- CNS-11 : Incorporates a phthalazinyl ring system instead of the sulfonylated piperidine.
- CNS-11g : Features a benzyl-substituted phthalazinyl group and a 2,6-dimethylphenyl moiety.
Both compounds exhibit low hydrogen bond acceptors/donors (3–4) and rotatable bonds (2–3), enhancing oral bioavailability and CNS penetration. In vitro studies demonstrate their efficacy in disaggregating α-synuclein fibrils, a property linked to their compact, rigid structures. The target compound’s thiophen-2-ylsulfonyl group may offer superior metabolic stability compared to the phthalazinyl systems in CNS-11/11g .
2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazol-2-ylthio)acetamide Derivatives
These derivatives (e.g., Khobare et al., 2013) feature a piperidinyl group substituted with a phenylsulfonyl moiety and a 1,3,4-oxadiazole ring. Unlike the target compound, the acetamide is linked to a sulfur-containing heterocycle rather than a mesityl group. Antibacterial studies against E. coli and S. aureus show moderate activity (MIC: 12.5–50 μg/mL), suggesting that the thiophen-2-ylsulfonyl group in the target compound may provide broader bioactivity due to enhanced electronic effects .
N-Phenyl-2-(piperazin-1-yl)acetamide
This analogue replaces the piperidinyl-thiophen-sulfonyl system with a piperazinyl group. The absence of sulfonation reduces its molecular weight (219.28 g/mol vs. Safety data indicate low acute toxicity (LD50 > 2000 mg/kg in rodents), but its therapeutic applications remain unexplored .
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
This compound shares the acetamide backbone but substitutes the mesityl group with a 2-methylphenyl group and the piperidinyl-sulfonyl moiety with a thiazolyl ring.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | Hydrogen Bond Acceptors/Donors | Rotatable Bonds | LogP (Predicted) | Bioactivity Summary |
|---|---|---|---|---|---|
| Target Compound | ~400 | 6 / 1 | 5 | 3.5–4.0 | α-Synuclein disaggregation (hypothesized) |
| CNS-11 | 397.4 | 4 / 1 | 3 | 3.8 | α-Synuclein disaggregation, EC50: 5 μM |
| CNS-11g | 385.4 | 4 / 1 | 3 | 4.2 | α-Synuclein disaggregation, EC50: 7 μM |
| 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-...) | 453.5 | 7 / 2 | 7 | 2.5 | Antibacterial (MIC: 12.5–50 μg/mL) |
| N-Phenyl-2-(piperazin-1-yl)acetamide | 219.3 | 3 / 2 | 4 | 1.8 | No reported bioactivity |
Key Observations :
- The target compound’s higher logP (3.5–4.0) suggests greater lipophilicity than the oxadiazole derivatives (logP ~2.5), favoring membrane permeability.
- CNS-11/11g’s lower rotatable bond count correlates with improved bioavailability compared to the target compound.
Biological Activity
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, identified by its CAS number 1105223-19-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a mesityl group, a thiophene ring, and a piperidine ring. Its molecular formula is , with a molecular weight of approximately 406.6 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.6 g/mol |
| CAS Number | 1105223-19-5 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Sulfonyl Group : Sulfonylation reactions using thiophene-2-sulfonyl chloride are commonly employed.
- Attachment of the Mesityl Group : This is accomplished via nucleophilic substitution reactions.
These synthetic routes are essential for producing this compound in a laboratory setting and can be modified to enhance yield and purity.
The biological activity of this compound is primarily attributed to its structural components:
- Mesityl Group : Enhances binding affinity to various receptors.
- Thiophene Sulfonyl Group : Participates in biochemical reactions that may influence enzyme activity.
- Piperidine Ring : Provides structural stability and interacts with enzymes and proteins.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticholinesterase Activity
Inhibitory effects on acetylcholinesterase (AChE) have been observed, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising AChE inhibition, which helps maintain acetylcholine levels in the brain.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity, potentially making it a candidate for developing new antibiotics.
Central Nervous System (CNS) Activity
Given its structural features, there is potential for CNS-related effects, which warrants further investigation into its psychotropic properties.
Case Studies and Research Findings
- In Vitro Studies : Various in vitro assays have been conducted to evaluate the anticholinesterase activity of related compounds. For instance, compounds with similar thiophene structures exhibited IC50 values ranging from 1 µM to 5 µM against AChE, indicating significant inhibitory potential .
- Molecular Docking Studies : Computational studies have demonstrated that N-mesityl derivatives can effectively bind to the active sites of target enzymes, providing insights into their mechanisms of action .
- Comparative Studies : Research comparing this compound with other piperidine-based molecules has highlighted its unique properties and potential advantages in therapeutic applications .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the critical steps in synthesizing N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide? The synthesis typically involves:
- Step 1: Functionalization of the piperidine ring via sulfonylation using thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the 1-(thiophen-2-ylsulfonyl)piperidine intermediate .
- Step 2: Alkylation or acylation at the piperidine-2-yl position, often employing coupling reagents like EDC/HOBt for amide bond formation between the mesityl group and the acetamide moiety .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product. Reaction progress is monitored using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Advanced Question: Q. How can steric hindrance during sulfonylation be mitigated to improve reaction yields?
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
- Temperature Control: Gradual warming from 0°C to room temperature reduces side reactions .
- Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation by activating the sulfonyl chloride .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of mesityl (aromatic protons at δ 6.8–7.2 ppm), piperidine (multiplet at δ 1.5–3.0 ppm), and sulfonamide (SO2 group adjacent to piperidine) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ ~470–480 m/z) .
Advanced Question: Q. How can conflicting NOESY or XRD data be resolved during structural analysis?
- Crystallography: Use SHELXL for refining crystal structures, particularly to resolve piperidine ring conformation and sulfonamide geometry .
- Validation: Cross-check with DFT calculations (e.g., Gaussian software) to model steric interactions and validate NMR/XRPD data .
Biological Activity and Mechanisms
Basic Question: Q. What preliminary assays are used to evaluate this compound’s pharmacological potential?
- Receptor Binding: Radioligand displacement assays (e.g., serotonin/dopamine receptors) to measure IC50 values .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based) to assess target engagement .
Advanced Question: Q. How can contradictory IC50 values across assay platforms be addressed?
- Assay Optimization: Standardize buffer conditions (pH, ionic strength) to minimize variability .
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays (e.g., cAMP accumulation) .
Computational Modeling
Advanced Question: Q. What computational strategies predict binding modes with neurological targets?
- Docking Studies: Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A), focusing on the sulfonamide’s hydrogen bonding with Ser159 and hydrophobic interactions with the mesityl group .
- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess conformational stability of the piperidine ring in the receptor pocket .
Data Analysis and Reproducibility
Advanced Question: Q. How should researchers address batch-to-batch variability in biological activity?
- QC Protocols: Implement strict HPLC purity thresholds (>95%) and quantify residual solvents via GC-MS .
- SAR Studies: Systematically modify substituents (e.g., thiophene vs. phenyl sulfonyl) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
